bis(but-3-enyl)amine physical properties and molecular weight
bis(but-3-enyl)amine physical properties and molecular weight
An In-Depth Technical Guide to bis(but-3-enyl)amine: Properties, Synthesis, and Characterization
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of bis(but-3-enyl)amine, a secondary amine with applications in organic synthesis. The document details its physical and chemical properties, including its molecular weight. A detailed, step-by-step experimental protocol for its synthesis via N-alkylation of 3-buten-1-amine is presented, along with a discussion of the underlying chemical principles. Furthermore, this guide outlines the expected spectroscopic characteristics for the verification of the synthesized compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
Bis(but-3-enyl)amine, with the chemical formula C8H15N, is a symmetrical secondary amine. Its structure, featuring two terminal alkene functionalities, makes it a valuable intermediate in a variety of organic transformations. The presence of the amine and the double bonds allows for a range of chemical modifications, rendering it a versatile building block in the synthesis of more complex molecules, including nitrogen-containing heterocycles and other compounds of interest in medicinal chemistry and materials science. This guide aims to provide a detailed technical overview of its properties and a reliable method for its laboratory-scale synthesis and characterization.
Physicochemical Properties
Due to the limited availability of experimental data in the literature for bis(but-3-enyl)amine, the following table includes its calculated molecular weight and estimated physical properties. These estimations are based on the properties of structurally similar secondary amines and other C8H15N isomers.[1][2][3]
| Property | Value | Source |
| Molecular Formula | C8H15N | Calculated |
| Molecular Weight | 125.21 g/mol | Calculated[2][4][5] |
| Boiling Point | ~170-190 °C | Estimated[1][3] |
| Density | ~0.80-0.82 g/mL | Estimated[1] |
| Solubility | Soluble in common organic solvents. Limited solubility in water. | Estimated[6] |
Synthesis of bis(but-3-enyl)amine
The synthesis of bis(but-3-enyl)amine can be achieved through the N-alkylation of 3-buten-1-amine with a suitable butenylating agent, such as 4-bromo-1-butene. The following protocol is a generalized procedure that can be adapted for this synthesis.
Reaction Scheme
Caption: Synthesis of bis(but-3-enyl)amine via N-alkylation.
Experimental Protocol
Materials:
-
3-Buten-1-amine
-
4-Bromo-1-butene
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous acetonitrile (CH3CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO4)
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Round-bottom flask
-
Reflux condenser
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Magnetic stirrer
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-buten-1-amine (1.0 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.5 equivalents) and anhydrous acetonitrile to the flask. The acetonitrile should be sufficient to create a stirrable slurry.
-
Alkylation: While stirring the mixture, add 4-bromo-1-butene (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure bis(but-3-enyl)amine.
Causality behind Experimental Choices:
-
Potassium Carbonate: A mild inorganic base is used to deprotonate the starting amine, facilitating its nucleophilic attack on the alkyl halide. It is easily removed by filtration.
-
Acetonitrile: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Excess Base: An excess of potassium carbonate ensures complete deprotonation of the amine.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine remove any remaining acidic impurities and inorganic salts.
-
Drying Agent: Anhydrous magnesium sulfate is used to remove residual water from the organic phase before concentration.
Spectroscopic Characterization
The structure of the synthesized bis(but-3-enyl)amine can be confirmed using standard spectroscopic techniques.
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum of bis(but-3-enyl)amine is expected to show the following characteristic absorption bands:[7][8]
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N-H Stretch: A single, weak to medium band in the region of 3350-3310 cm⁻¹.
-
C-N Stretch: A band in the 1250–1020 cm⁻¹ region for the aliphatic amine.
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C=C Stretch: A band around 1640 cm⁻¹ corresponding to the alkene double bond.
-
=C-H Stretch: A band just above 3000 cm⁻¹ for the vinylic C-H bonds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide detailed structural information. The expected chemical shifts (in ppm) are as follows:[9]
-
N-H Proton: A broad singlet, typically in the range of 0.5-5.0 ppm.
-
Allylic Protons (-CH₂-CH=): A multiplet around 2.2-2.4 ppm.
-
Protons on Carbon adjacent to Nitrogen (-N-CH₂-): A triplet around 2.5-2.8 ppm.
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Vinylic Protons (=CH₂ and -CH=): Multiplets in the region of 4.9-5.9 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum should display four distinct signals corresponding to the different carbon environments in the symmetric molecule:
-
Carbon adjacent to Nitrogen (-N-CH₂-): In the range of 40-50 ppm.
-
Allylic Carbon (-CH₂-CH=): In the range of 30-40 ppm.
-
Terminal Alkene Carbon (=CH₂): In the range of 115-120 ppm.
-
Internal Alkene Carbon (-CH=): In the range of 130-140 ppm.
Conclusion
This technical guide has detailed the key physical properties, a robust synthetic protocol, and the expected analytical characterization of bis(but-3-enyl)amine. The provided information serves as a valuable resource for researchers and scientists engaged in the synthesis of complex organic molecules and drug development, enabling the effective utilization of this versatile secondary amine in their work.
References
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PubChem (2021). Octahydropentalen-1-amine. National Center for Biotechnology Information. [Link]
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Science Ready (n.d.). Organic Bases: Amines – HSC Chemistry. [Link]
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Chemistry LibreTexts (2023, January 22). Basic Properties of Amines. [Link]
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EMBIBE (2023, January 26). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]
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PubChem (2021). Oct-6-yn-3-amine. National Center for Biotechnology Information. [Link]
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PubChem (2025). N,N,2-Trimethyl-3-pentyn-2-amine. National Center for Biotechnology Information. [Link]
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N,N-diethyl-2,3-butadien-1-amine (2025). Chemical Synthesis Database. [Link]
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Lumen Learning (n.d.). 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry. [Link]
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BYJU'S (n.d.). Physical Properties of Amines. [Link]
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University of Calgary (n.d.). IR: amines. [Link]
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Chemistry LibreTexts (2024, March 23). 24.10: Spectroscopy of Amines. [Link]
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Spectroscopy Online (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. [Link]
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